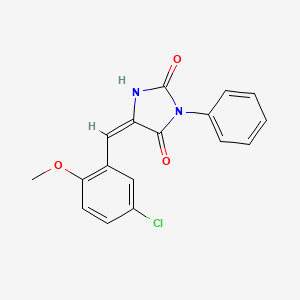![molecular formula C19H22N2O2S B5758318 N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5758318.png)
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide, also known as HDAC inhibitor, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. HDAC inhibitor has been found to have strong anti-cancer properties and is being studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's. In
Mécanisme D'action
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor works by inhibiting the activity of histone deacetylases (N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamides), which are enzymes that remove acetyl groups from histones. This leads to changes in gene expression and can result in cell death or differentiation. This compound inhibitor has also been found to have non-histone targets, including transcription factors and signaling molecules.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and improve cognitive function in animal models of neurodegenerative diseases. This compound inhibitor has also been found to have anti-inflammatory effects and can improve insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying gene expression and cell differentiation. This compound inhibitor is also relatively easy to synthesize and has a long shelf life. However, this compound inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell type-specific. This compound inhibitor can also have off-target effects, making it important to carefully control for experimental variables.
Orientations Futures
There are several future directions for N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor research. One area of interest is the development of more selective this compound inhibitors that target specific this compound isoforms. This could lead to improved therapeutic efficacy and fewer side effects. Another area of interest is the combination of this compound inhibitors with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes. This compound inhibitor research is also exploring the role of N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamides in epigenetic regulation and the potential for this compound inhibitors to be used in gene therapy.
Méthodes De Synthèse
The synthesis of N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor involves the reaction of 2-hydroxy-3,5-dimethylaniline with carbon disulfide to form 2-mercapto-3,5-dimethylphenylamine. This compound is then reacted with isopropyl 4-aminobenzoate to form this compound. The synthesis method has been optimized to ensure high purity and yield of the compound.
Applications De Recherche Scientifique
N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide inhibitor has been extensively studied for its potential therapeutic applications. It has been found to have strong anti-cancer properties and is being studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's. This compound inhibitor has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been found to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-11(2)14-5-7-15(8-6-14)18(23)21-19(24)20-16-10-12(3)9-13(4)17(16)22/h5-11,22H,1-4H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQGXHCCRYKYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)


methanol](/img/structure/B5758263.png)






![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5758321.png)
![4,6-dimethyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5758326.png)

